4-(1,3-Thiazol-4-yl)benzonitrile
Description
4-(1,3-Thiazol-4-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a thiazole ring. Its structure enables diverse applications in pharmaceuticals, materials science, and synthetic chemistry. The compound is synthesized via condensation reactions, such as the reaction of thiobenzamide with 4-(2-bromoacetyl)benzonitrile in anhydrous acetone . It serves as a key intermediate in the synthesis of bioactive molecules, including antibacterial agents (e.g., N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) and cytotoxic letrozole analogs . Additionally, derivatives of this compound are explored in organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties .
Properties
IUPAC Name |
4-(1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWAJQQHDTXDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzonitrile with thioamide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of 4-(1,3-Thiazol-4-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
4-(1,3-Thiazol-4-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the thiazole ring.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-4-yl)benzonitrile involves its interaction with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting enzymatic functions. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Variations
Oxazole Derivatives: 4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile, an oxazole analog, exhibits a nonlinear optical (NLO) βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, which is lower than dibenzylideneacetone derivatives but highlights the impact of heterocycle choice on NLO performance .
Imidazole and Triazole Derivatives :
Compounds like 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) demonstrate potent cytotoxic activity against breast cancer cell lines (e.g., IC₅₀ = 8.2 µM for MCF-7), outperforming reference drugs like etoposide . In contrast, imidazole-containing analogs, such as 4-(2-((2E)-2-(1H-imidazol-2-ylmethylidene)hydrazinyl)-1,3-thiazol-4-yl)benzonitrile, show moderate yields (48%) and distinct NMR profiles (δ 7.71–8.07 ppm for aromatic protons) .
Substituent Effects on the Thiazole Ring
- Amino Substituents: 4-(2-Aminothiazol-4-yl)benzonitrile (CAS: 436151-85-8) is a precursor for antibacterial agents, with safety data indicating industrial and research uses .
- Pyridyl Substituents : 4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile (CAS: 222629-39-2) is a scaffold for OLED materials, highlighting the role of electron-deficient substituents in optoelectronic applications .
- Nitrothiophene Carboxamides: N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) exhibits narrow-spectrum antibacterial activity, synthesized via coupling reactions .
Biological Activity
4-(1,3-Thiazol-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound 4-(1,3-Thiazol-4-yl)benzonitrile features a thiazole ring attached to a benzonitrile moiety. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C10H7N3S |
| Molecular Weight | 201.25 g/mol |
| Structural Features | Thiazole ring, benzonitrile group |
Target Interactions
4-(1,3-Thiazol-4-yl)benzonitrile has been shown to interact with various biological targets, including:
- Enzymes : It can inhibit or activate key enzymes involved in metabolic pathways.
- DNA : The compound binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks that may induce cell cycle arrest and apoptosis.
Biochemical Pathways
The compound affects several biochemical pathways:
- Cell Cycle Regulation : By inhibiting topoisomerase II, it can cause cell cycle arrest.
- Signal Transduction : It may influence receptor activities and alter gene expression related to cell growth and survival .
Biological Activities
Research indicates that 4-(1,3-Thiazol-4-yl)benzonitrile exhibits various biological activities:
- Antimicrobial Activity : It has shown promising results against pathogenic fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values lower than standard antifungal agents like fluconazole .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
Antifungal Activity
In a study evaluating the antifungal properties of thiazole derivatives, 4-(1,3-Thiazol-4-yl)benzonitrile was tested against Candida species. The results indicated significant antifungal activity with an MIC of 7.81 μg/mL for one of the derivatives compared to fluconazole's MIC of 15.62 μg/mL .
Anticancer Activity
A series of experiments assessed the cytotoxicity of 4-(1,3-Thiazol-4-yl)benzonitrile on various cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| PC-3 | 18.0 |
These findings suggest that the compound effectively inhibits cancer cell proliferation through mechanisms involving apoptosis induction and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
